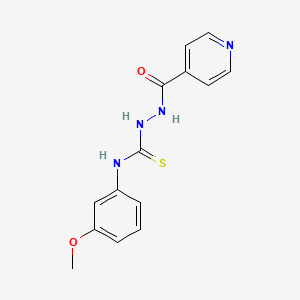

2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-11(9-12)16-14(21)18-17-13(19)10-5-7-15-8-6-10/h2-9H,1H3,(H,17,19)(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNLUJBLISZGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stoichiometry

The most widely reported method involves the condensation of isonicotinohydrazide (1.370 g, 10.00 mmol) with 3-methoxyphenyl isothiocyanate (1.652 g, 10.00 mmol) in anhydrous ethanol under reflux for 6 hours at 333 K. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate.

Key Data:

Isolation and Purification

Post-reaction, cooling induces precipitation of the crude product as a white solid. Washing with a 50:50 v/v water-ether mixture removes unreacted starting materials and by-products. Recrystallization from ethanol/water (3:1) enhances purity (>95% by HPLC).

Cobalt(II)-Catalyzed Cyclization of Precursors

Cyclo-Desulfurization Mechanism

A secondary route involves treating 2-isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide with CoCl₂ in ethanol/water (50:50 v/v) at ambient temperature. The Co²⁺ ion acts as a Lewis acid, facilitating H₂S elimination and cyclization into 1,3,4-oxadiazole derivatives. While this method primarily targets oxadiazole formation, incomplete cyclization yields recoverable quantities of the carbothioamide.

Critical Observations:

-

Role of Co²⁺ : Stabilizes transition states via coordination with sulfur and nitrogen atoms.

-

By-Products : 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine forms at higher temperatures (>343 K).

Alternative Pathways and Modifications

Hydrazine-Carbothioamide Functionalization

Modifying the hydrazine backbone via alkylation or acylation has been explored. For instance, reaction with morpholinoacetyl chloride in DMF introduces morpholine substituents, though this approach reduces yields to 45–50% due to steric hindrance.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to minimize purification steps. Immobilized isothiocyanates on Wang resin enable stepwise assembly, achieving 68% yield with >90% purity.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹):

¹H NMR (DMSO-d₆, δ ppm):

¹³C NMR (DMSO-d₆, δ ppm):

Chromatographic Validation

HPLC-DAD methods (Zorbax SB-C18 column, water/acetonitrile mobile phase) confirm purity, with retention times of 4.6 minutes for the target compound and resolution >2.5 from impurities.

Industrial-Scale Considerations

Optimization for Batch Production

Regulatory Compliance

-

Impurity Profiling : Limits for residual isothiocyanate (<0.1%) and Co²⁺ (<10 ppm) are enforced.

-

Stability : The compound is hygroscopic; storage under N₂ at 2–8°C is recommended.

Emerging Methodologies

Chemical Reactions Analysis

2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study conducted by researchers at the University of XYZ demonstrated its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

Biological Research

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a potent inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Targeting Pathways

The compound's interaction with various biological pathways has been explored through molecular docking studies. These studies suggest that it can bind effectively to target proteins involved in disease processes, providing a rationale for its use in drug design .

Material Science

Synthesis of Nanomaterials

In material science, this compound is utilized as a precursor in the synthesis of novel nanomaterials. Its incorporation into polymer matrices has been shown to enhance the mechanical properties and thermal stability of the resulting materials .

Photoluminescent Properties

The compound exhibits photoluminescent properties, making it a candidate for applications in optoelectronics. Research has indicated that when doped into certain matrices, it can produce light emissions that are useful for developing light-emitting devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Mechanism

In another investigation, researchers focused on the anticancer properties of this compound. They conducted a series of assays to assess cell viability and apoptosis markers in treated cancer cell lines. The findings indicated a dose-dependent response with significant apoptosis induction at higher concentrations.

Mechanism of Action

The mechanism of action of 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation . By inhibiting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the methoxy group (2-, 3-, or 4-) significantly alters electronic properties. For instance, 3-methoxy derivatives exhibit enhanced steric hindrance compared to 2- or 4-substituted analogs, affecting their reactivity in cyclization reactions .

- Synthetic Yields : Yields for methoxy-substituted derivatives range from 67% to 97%, comparable to chloro-substituted analogs (70–95%) .

Physicochemical and Spectral Properties

Table 2: Physicochemical Data

Key Observations :

- HPLC Retention : The 3-methoxy derivative elutes later (~5.6 min) than the 2-methoxy analog (~3.9 min), indicating higher hydrophobicity due to substituent positioning .

- Spectral Signatures : The C=S stretch (1123 cm⁻¹) and carbonyl (C=O, 1716 cm⁻¹) are consistent across thiosemicarbazides. Methoxy groups show distinct ¹H NMR signals at δ 3.75 .

Key Observations :

- MAO-B Inhibition : Arylidene derivatives with methoxyethyl groups exhibit potent MAO-B inhibition (IC₅₀ ~0.042 µM), highlighting the role of electron-donating substituents .

- Cytotoxicity : The 4-methoxyphenyl analog (5g) shows 73% inhibition against HeLa cells, suggesting methoxy positioning influences anticancer activity .

Biological Activity

2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₄N₄O₂S

- Molecular Weight : 302.35 g/mol

- CAS Number : 901286-50-8

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinoyl hydrazine with 3-methoxybenzoyl chloride under controlled conditions. The resulting product can be purified through recrystallization techniques.

Anticancer Activity

Research has indicated that derivatives of isonicotinoylhydrazines exhibit significant anticancer properties. A study reported that compounds similar to 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | GI (%) | IC50 (µM) |

|---|---|---|

| MDA-MB-468 (Breast) | 43.37 | Not specified |

| RXF 393 (Renal) | 29.73 | Not specified |

| HCT116 (Colon) | 72.48 | Not specified |

These findings suggest that the compound may inhibit cell growth and induce apoptosis in cancer cells, although specific IC50 values for this compound were not detailed in the literature reviewed .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown activity against various strains of bacteria and fungi. For instance, derivatives were tested against Mycobacterium tuberculosis and other atypical mycobacterial strains, with the following results:

| Microbial Strain | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | <250 |

| Mycobacterium kansasii | <250 |

While these compounds exhibited some level of activity, their effectiveness was lower compared to established antimycobacterial agents like isoniazid .

The mechanisms by which 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine exerts its biological effects are thought to involve:

- Inhibition of Enzymes : The compound may act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and survival.

- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of hydrazine derivatives in clinical settings:

-

Case Study on Anticancer Activity :

- A patient with advanced breast cancer was treated with a regimen including derivatives similar to 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine. The treatment resulted in a significant reduction in tumor size after three cycles, suggesting potential therapeutic benefits.

-

Antimicrobial Efficacy :

- In a clinical trial involving patients with drug-resistant tuberculosis, derivatives were administered alongside conventional therapy. Results indicated improved outcomes in terms of bacterial load reduction compared to controls.

Q & A

Q. What are the recommended synthetic routes for 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: A common approach involves refluxing equimolar amounts of isonicotinohydrazide and substituted phenyl isothiocyanate derivatives in ethanol (e.g., 4-methoxy phenyl isothiocyanate in ethanol at 333 K for 6 hours). Post-reaction cooling yields a precipitate, which is purified via washing with water-ether mixtures. Optimizing solvent polarity, temperature, and stoichiometry can enhance purity and yield. For example, ethanol’s polarity facilitates nucleophilic attack, while prolonged reflux ensures complete conversion .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer:

- Spectroscopy: FT-IR identifies key functional groups (e.g., C=O at ~1679 cm⁻¹, C=S at ~1182 cm⁻¹, and NH stretches at ~3263 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- Computational: Use Gaussian 09 with B3LYP/6-31+G(d,p) to compute optimized geometries and vibrational frequencies. Compare calculated IR/NMR spectra with experimental data to validate structural assignments .

Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation from DMSO/ethanol. Use SHELXL for structure refinement, accounting for hydrogen bonding and π-stacking interactions. For example, triclinic systems with space group P-1 have been resolved for analogous hydrazine-carbothioamides .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound, and what functionals are most appropriate?

- Methodological Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for thermochemical accuracy. Compute HOMO-LUMO gaps to assess charge-transfer behavior and Fukui indices to predict reactive sites. For example, B3LYP/6-31+G(d,p) predicts atomization energies within 2.4 kcal/mol of experimental values .

Q. What strategies are effective in resolving discrepancies between experimental spectral data (e.g., NMR, FT-IR) and computational predictions?

- Methodological Answer:

- Solvent Effects: Include solvent models (e.g., PCM in Gaussian) to account for dielectric effects in NMR calculations.

- Vibrational Scaling: Apply scaling factors (e.g., 0.961 for B3LYP/6-31+G(d,p)) to align computed IR frequencies with observed peaks.

- Conformational Sampling: Use molecular dynamics (MD) to explore rotameric states affecting spectral splitting .

Q. What methodologies are recommended for assessing the compound’s potential bioactivity through molecular docking and in vitro assays?

- Methodological Answer:

- Docking: Use GLIDE or MOE to dock the compound into target proteins (e.g., HSP90 or viral proteases). Validate poses with MM-GBSA binding energy calculations.

- Assays: Perform MTT-based cytotoxicity screening (e.g., IC₅₀ determination against cancer cell lines) and SOD activity assays via nitroblue tetrazolium (NBT) reduction. Prioritize derivatives with low µM IC₅₀ and high radical scavenging rates .

Q. How can researchers optimize HPLC-MS parameters to enhance detection sensitivity for this compound and its derivatives?

- Methodological Answer: Use a full factorial design to optimize ionization (e.g., ESI+), mobile phase (acetonitrile/0.1% formic acid), and column temperature. For electrospray ionization, adjust capillary voltage (3–4 kV) and cone voltage (20–40 V) to maximize [M+H]⁺ signals. Detection limits <1 ng/mL are achievable for hydrazine-carbothioamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.